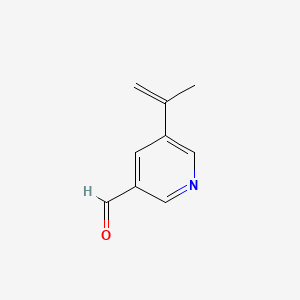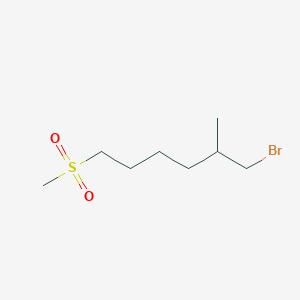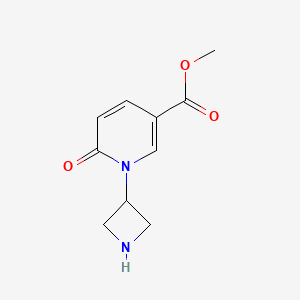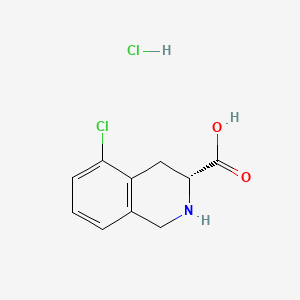
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation of nucleophiles like amines . The reaction conditions often include the use of oxidants and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine, reducing agents, and nucleophiles such as thiols, amines, and alcohols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperidine derivatives, while oxidation reactions can produce oxidized nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds contain a trifluoroethylidene group and exhibit similar reactivity and applications.
Unsaturated Adamantane Derivatives: These compounds have high reactivity and are used in similar synthetic and industrial applications.
Uniqueness
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H18Cl2F2N2 |
|---|---|
Molekulargewicht |
251.14 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H |
InChI-Schlüssel |
WUGQJUUKIHGEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)CC(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)




![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)






